An In-depth Technical Guide to 3-Acetyl-1-propanol: Chemical Properties and Structure
An In-depth Technical Guide to 3-Acetyl-1-propanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-1-propanol, systematically known as 5-hydroxy-2-pentanone, is a bifunctional organic compound featuring both a ketone and a primary alcohol functional group. This unique structure makes it a versatile building block in organic synthesis and an intermediate in various industrial applications, including the production of pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in biological systems.
Chemical Structure and Identification
3-Acetyl-1-propanol is a five-carbon chain with a carbonyl group at the second position and a hydroxyl group at the fifth position.
| Identifier | Value |
| IUPAC Name | 5-hydroxypentan-2-one |
| Synonyms | 3-Acetyl-1-propanol, γ-Acetylpropanol, Acetopropyl alcohol |
| CAS Number | 1071-73-4[1][2][3] |
| Molecular Formula | C₅H₁₀O₂[1][3] |
| Molecular Weight | 102.13 g/mol [1][3] |
| SMILES | CC(=O)CCCO[3] |
| InChI Key | JSHPTIGHEWEXRW-UHFFFAOYSA-N[3] |
Physicochemical Properties
A summary of the key physicochemical properties of 3-acetyl-1-propanol is presented below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 144-145 °C at 100 mmHg | [3][5] |
| Melting Point | Not available | [5] |
| Density | 1.007 g/mL at 25 °C | [3][5] |
| Refractive Index | 1.4372 at 20 °C | [5] |
| Solubility | Miscible with water, ethanol, and ether | [4][6] |
Experimental Protocols
Synthesis of 3-Acetyl-1-propanol
Two common methods for the synthesis of 3-acetyl-1-propanol are outlined below.
1. From γ-Butyrolactone and Acetic Acid
This method involves the reaction of γ-butyrolactone with acetic acid at high temperatures in the presence of a catalyst.[4]
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Materials: γ-Butyrolactone, acetic acid, suitable catalyst (e.g., a solid acid catalyst).
-
Apparatus: High-temperature reactor, distillation setup.
-
Procedure:
-
Charge the high-temperature reactor with γ-butyrolactone, acetic acid, and the catalyst.
-
Heat the mixture to 350-390 °C.[4]
-
Maintain the reaction under constant stirring for a specified duration.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product is then purified by fractional distillation under reduced pressure.
-
2. Hydrogenolysis of 2-Methylfuran
This method involves the catalytic hydrogenolysis of 2-methylfuran in an acidic aqueous solution.[4]
-
Materials: 2-Methylfuran, palladium chloride catalyst, acidic aqueous solution (e.g., dilute HCl), hydrogen gas.
-
Apparatus: High-pressure reactor (autoclave), magnetic stirrer, temperature controller, distillation setup.
-
Procedure:
-
In a high-pressure reactor, dissolve 2-methylfuran in the acidic aqueous solution.
-
Add the palladium chloride catalyst to the solution.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.049-0.245 MPa.[4]
-
Maintain the reaction temperature between 16-34 °C with continuous stirring.[4]
-
Monitor the reaction progress by analyzing aliquots.
-
Once the reaction is complete, depressurize the reactor and filter to remove the catalyst.
-
The crude product is purified by distillation under reduced pressure to obtain 3-acetyl-1-propanol.[4]
-
Purification by Fractional Distillation
Due to its relatively high boiling point, fractional distillation under reduced pressure is the preferred method for purifying 3-acetyl-1-propanol.
-
Apparatus: Round-bottom flask, fractionating column (e.g., Vigreux), condenser, receiving flask, vacuum pump, heating mantle, and thermometer.
-
Procedure:
-
Assemble the fractional distillation apparatus.
-
Place the crude 3-acetyl-1-propanol in the round-bottom flask with boiling chips.
-
Apply a vacuum to the system.
-
Gently heat the flask using a heating mantle.
-
Slowly increase the temperature to allow for the separation of lower-boiling impurities.
-
Collect the fraction that distills at the boiling point of 3-acetyl-1-propanol at the applied pressure (e.g., 144-145 °C at 100 mmHg).[3][5]
-
Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.
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Biological Role and Metabolism
3-Acetyl-1-propanol serves as a substrate for alcohol dehydrogenase (ADH), an enzyme crucial for the metabolism of alcohols.[2] In this reaction, the primary alcohol group of 3-acetyl-1-propanol is oxidized to an aldehyde, with the concomitant reduction of NAD⁺ to NADH.
As a ketone-containing molecule, 3-acetyl-1-propanol is related to the broader class of ketone bodies, which are critical signaling molecules in cellular metabolism. Ketone bodies like β-hydroxybutyrate can influence gene expression by inhibiting histone deacetylases (HDACs) and can modulate cellular signaling through G-protein coupled receptors. While specific signaling pathways for 3-acetyl-1-propanol have not been elucidated, its structure suggests potential involvement in metabolic regulation.
Enzymatic Assay with Alcohol Dehydrogenase
The activity of ADH can be assayed using 3-acetyl-1-propanol as a substrate by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
-
Materials: 3-Acetyl-1-propanol solution, alcohol dehydrogenase, NAD⁺ solution, buffer solution (e.g., sodium pyrophosphate buffer, pH 8.8), spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture containing the buffer, NAD⁺ solution, and 3-acetyl-1-propanol solution in a cuvette.
-
Initiate the reaction by adding a specific amount of alcohol dehydrogenase.
-
Immediately place the cuvette in a spectrophotometer and record the absorbance at 340 nm over time.
-
The rate of increase in absorbance is proportional to the enzyme activity.
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Applications in Drug Development
3-Acetyl-1-propanol is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the antimalarial drug chloroquine. Its bifunctional nature allows for sequential chemical modifications to build the complex side chain of the chloroquine molecule.
Conclusion
3-Acetyl-1-propanol is a valuable chemical compound with a unique combination of functional groups that make it an important intermediate in organic synthesis and drug development. A thorough understanding of its chemical and physical properties, as well as its synthesis and biological interactions, is essential for its effective and safe utilization in research and industrial applications.
References
- 1. 3-Acetyl-1-propanol | 1071-73-4 | FA04138 | Biosynth [biosynth.com]
- 2. 3-Acetyl-1-propanol | 1071-73-4 [chemicalbook.com]
- 3. 5-羟基-2-戊酮 Mixture of monomer and dimer, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Hydroxy-2-pentanone [chembk.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Page loading... [guidechem.com]
